molecular formula C15H22O5 B1212747 Hymenoxon CAS No. 57074-51-8

Hymenoxon

Cat. No. B1212747
CAS RN: 57074-51-8
M. Wt: 282.33 g/mol
InChI Key: PYINVOHSOZSEPB-DKGLCQEFSA-N
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Description

Hymenoxon is a member of oxanes.

Scientific Research Applications

Ethnopharmacological and Phytochemical Potential

The genus Hymenocrater, closely related to Hymenoxon, has been studied for its ethnopharmacological, phytochemical, and therapeutic potential. This review covers the use of Hymenocrater species in folk medicine and their pharmacological properties, such as antimicrobial, antiparasitic, antioxidant, anticancer, and antidiabetic activities. The genus is noted for its essential oil content, including flavonoids, phenolic acids, and terpenoids (Morteza-Semnani, Ahadi, & Hashemi, 2016).

Neuroimmunological Research

Research on Copolymer 1 (Copaxone, glatiramer acetate), which has a similar molecular structure to Hymenoxon, has provided insights into neuroimmunology. This research covers its use in treating multiple sclerosis, exploring how Cop 1-specific T cells secrete various cytokines and transform growth factor-beta, influencing the immune system in the central nervous system (Aharoni et al., 2000).

Antinociceptive, Antioxidant, and Antimicrobial Effects

The essential oil from Hymenaea cangaceira, part of the same plant family as Hymenoxon, was studied for its antinociceptive, antioxidant, and antimicrobial effects. This oil showed potential in treating pain, infections, and oxidative stress, validating its traditional uses in medicine (Veras et al., 2020).

Gastrointestinal Absorption and Metabolisation

A study on Hymenocardine, a cyclopeptide alkaloid from a related plant, examined its gastrointestinal absorption and metabolism. This research provides a basis for understanding the pharmacokinetics of similar compounds, which could include Hymenoxon (Tuenter et al., 2017).

Immunotherapy and Allergy Research

Research in the field of Hymenoptera venom allergy offers insights into the immunological properties of Hymenoxon-related compounds. The study of venom allergens helps in understanding allergic reactions and developing immunotherapies (Spillner, Blank, & Jakob, 2014).

properties

CAS RN

57074-51-8

Product Name

Hymenoxon

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1S,3R,7R,9R,10S,12R,14R)-12,14-dihydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one

InChI

InChI=1S/C15H22O5/c1-7-4-11-9(8(2)13(17)19-11)6-15(3)10(7)5-12(16)20-14(15)18/h7,9-12,14,16,18H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12-,14-,15+/m1/s1

InChI Key

PYINVOHSOZSEPB-DKGLCQEFSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1C[C@@H](O[C@H]3O)O)C)C(=C)C(=O)O2

SMILES

CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2

Other CAS RN

57377-32-9
57074-51-8

synonyms

hymenovin
hymenovin, (3aR-(3aalpha,4abeta,5alpha,7beta,8aalpha,9alpha,10aalpha))-isomer
hymenoxone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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